molecular formula C12H14N2O B14642915 6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one CAS No. 55661-59-1

6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one

Cat. No.: B14642915
CAS No.: 55661-59-1
M. Wt: 202.25 g/mol
InChI Key: PTWULCUTECEMHJ-UHFFFAOYSA-N
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Description

6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a naphthyridine derivative

Preparation Methods

The synthesis of 6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a three-component acid-catalyzed cyclocondensation of 5-aminoquinoline with aromatic aldehydes and cyclopentadiene can lead to the formation of this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

55661-59-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6a,7,8,9,10,10a-hexahydro-5H-benzo[c][1,8]naphthyridin-6-one

InChI

InChI=1S/C12H14N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h3,6-8,10H,1-2,4-5H2,(H,13,14,15)

InChI Key

PTWULCUTECEMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(NC2=O)N=CC=C3

Origin of Product

United States

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